molecular formula C13H21BN2O2 B2548027 1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole CAS No. 2246920-77-2

1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole

Cat. No.: B2548027
CAS No.: 2246920-77-2
M. Wt: 248.13
InChI Key: ZIQHOBWNAVAZCO-UHFFFAOYSA-N
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Description

1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole is a boronic acid derivative with the empirical formula C₁₀H₁₇BN₂O₂ . It is also known by several synonyms, including 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is of interest due to its potential applications in various fields, as we’ll explore further.


Synthesis Analysis

The synthesis of this compound involves the reaction of a suitable precursor with a boronic acid derivative. The exact synthetic route may vary, but typical methods include Suzuki-Miyaura cross-coupling reactions and transesterification reactions . Researchers have utilized this compound as a building block for the preparation of other molecules, such as aminothiazoles and pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with a boronic acid pinacol ester group attached. The compound exhibits a tetrahedral geometry around the boron atom. The SMILES notation for this compound is Cn1cc(cn1)B2OC(C)(C)C(C)(C)O2 .


Chemical Reactions Analysis

  • Suzuki-Miyaura Cross-Coupling : This compound serves as a valuable reagent in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds .
  • Transesterification Reactions : Researchers have employed it in transesterification reactions, leading to the synthesis of other functionalized molecules .

Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 59-64°C .
  • Solubility : It is soluble in organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran .

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. For example, in Suzuki-Miyaura reactions, it acts as a boronic acid reagent, facilitating the coupling of aryl or vinyl halides with aryl or vinyl boronic acids .

Properties

IUPAC Name

1-methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-10(11-7-8-15-16(11)6)9-14-17-12(2,3)13(4,5)18-14/h7-9H,1-6H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQHOBWNAVAZCO-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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